molecular formula C19H17FN2O4S B2530947 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate CAS No. 1396709-11-7

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate

Cat. No.: B2530947
CAS No.: 1396709-11-7
M. Wt: 388.41
InChI Key: OHMCYXPUSRIEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a fluorine atom at the 6-position. The azetidine ring (a four-membered nitrogen-containing heterocycle) is attached to the thiazole moiety via a methylene linkage, while the 3-position of the azetidine is esterified with a 2,3-dimethoxybenzoate group. The fluorine atom likely enhances metabolic stability and lipophilicity, while the azetidine ring introduces conformational rigidity compared to larger heterocycles like piperidine .

Properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-24-15-5-3-4-13(17(15)25-2)18(23)26-12-9-22(10-12)19-21-14-7-6-11(20)8-16(14)27-19/h3-8,12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMCYXPUSRIEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a fluorinated carboxylic acid derivative under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is formed by the reaction of an appropriate azetidinone precursor with the benzothiazole derivative. This step often requires the use of strong bases and high temperatures to facilitate ring closure.

    Esterification: The final step involves the esterification of the azetidine derivative with 2,3-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that derivatives of benzothiazole, including those with azetidine rings, exhibit significant antibacterial effects. For instance, compounds similar to 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at concentrations as low as 31.25 µg/ml for certain strains like Acinetobacter .

Anticancer Potential
Research into benzothiazole derivatives has revealed their potential as anticancer agents. Compounds structurally related to 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl have been synthesized and tested against various cancer cell lines. For example, some derivatives have shown significant cytotoxic effects on pancreatic cancer cells, indicating their potential for further development in cancer therapy .

Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives are also noteworthy. Studies have indicated that certain compounds can reduce inflammation markers in vitro and in vivo, suggesting their application in treating inflammatory diseases . The strategic modification of the benzothiazole structure can enhance these properties, making them suitable candidates for drug development.

Case Study 1: Antibacterial Activity

A study published in Progress in Chemical and Biochemical Research highlighted the synthesis of various benzothiazole derivatives and their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. The results showed that specific modifications to the benzothiazole structure significantly enhanced antibacterial activity .

Case Study 2: Anticancer Activity

In another investigation reported in Chemical Biology & Drug Design, researchers synthesized a series of benzothiazole derivatives and tested them against pancreatic cancer cell lines. The study concluded that certain compounds exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated benzothiazole ring and azetidine moiety can enhance binding affinity and specificity, while the dimethoxybenzoate ester can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name/Structure Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Benzo[d]thiazole 6-F, azetidin-3-yl 2,3-dimethoxybenzoate Not explicitly reported -
1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylurea (Frentizole) Benzo[d]thiazole 6-OCH₃, phenylurea Immunomodulatory research
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one Thiazole-isoxazole Piperidine, phenyl-dihydroisoxazole Fungicidal activity
1-(2-(2-Chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetyl)-4-phenylthiosemicarbazide Benzo[d]isoxazole Piperidine, thiosemicarbazide Moderate antimicrobial

Key Observations:

Core Heterocycle Differences: The target compound’s benzo[d]thiazole core distinguishes it from analogs with benzo[d]isoxazole (e.g., ), where sulfur (thiazole) vs. oxygen (isoxazole) alters electronic properties and binding interactions. Fluorine at the 6-position (target) vs. methoxy in Frentizole may enhance metabolic stability and reduce susceptibility to oxidative demethylation.

Ring Size and Conformational Effects :

  • The azetidine ring (4-membered) in the target compound introduces greater ring strain and conformational rigidity compared to piperidine (6-membered) in and analogs. This could influence binding to sterically constrained biological targets .

Functional Group Variations :

  • The 2,3-dimethoxybenzoate ester in the target contrasts with phenylurea (Frentizole) and thiosemicarbazide (). Esters are more hydrolytically labile than ureas, suggesting differences in pharmacokinetic profiles .

Physicochemical Properties

  • Fluorine’s electron-withdrawing effect may lower pKa of adjacent groups, influencing solubility and bioavailability relative to non-fluorinated analogs like Frentizole .

Biological Activity

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The benzothiazole and azetidine moieties are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C15H16FN2O4S
  • Molecular Weight : 340.36 g/mol

The presence of the fluorine atom in the benzothiazole ring enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Research has shown that benzothiazole derivatives exhibit promising anticancer properties. For example, studies indicate that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
Compound B7A4311.0Apoptosis induction
Compound B7A5492.0Cell cycle arrest
Compound B7H12994.0Inhibition of IL-6

These findings suggest that the compound may act through mechanisms such as apoptosis promotion and inhibition of inflammatory cytokines like IL-6 and TNF-α .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been documented in various studies. The modulation of inflammatory pathways can be attributed to the compound's ability to inhibit specific enzymes involved in inflammation.

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that these compounds exhibit significant antibacterial and antifungal activities against a range of pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli25 µg/mL
Candida albicans30 µg/mL

These results indicate a broad spectrum of activity, positioning benzothiazole derivatives as potential candidates for developing new antimicrobial agents .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown antioxidant properties, which can protect cells from oxidative stress.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.